
2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties and has been extensively studied for its various biological and pharmacological activities.
Mechanism of Action
The exact mechanism of action of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Moreover, it has been shown to enhance the activity of antioxidant enzymes and protect neurons from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its potent biological activity, which makes it a valuable tool for studying various biological processes in vitro. However, its complex chemical structure and low solubility in water can make it challenging to work with in the laboratory.
Future Directions
There are several future directions for research on 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is the development of novel anticancer drugs based on the compound's chemical structure and biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and identify its molecular targets in the body. Finally, the compound's potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's, should be explored.
Synthesis Methods
The synthesis of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate involves the reaction of 2-bromo-4-methylaniline with ethyl 2-thiophenecarboxylate in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity.
Scientific Research Applications
The compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for the treatment of inflammatory and neurological disorders.
properties
Molecular Formula |
C14H12BrNO3S |
|---|---|
Molecular Weight |
354.22 g/mol |
IUPAC Name |
[2-(4-bromo-2-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3S/c1-9-7-10(15)4-5-11(9)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
IKUPOKQDNHRELV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



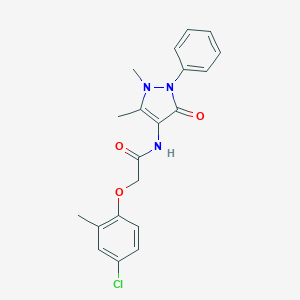
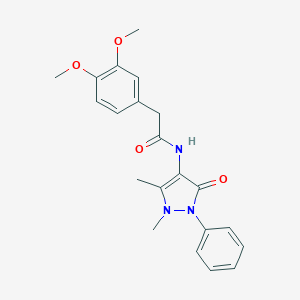
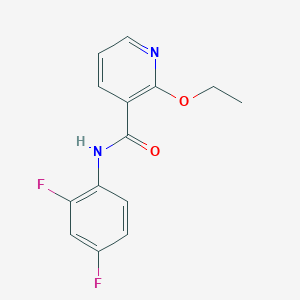

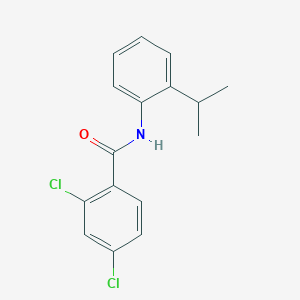

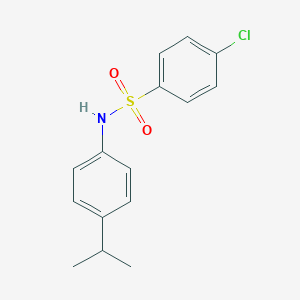



![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)


